molecular formula C18H19N3O4 B3495539 3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B3495539
M. Wt: 341.4 g/mol
InChI Key: XEHNMOHMFLIDHN-UHFFFAOYSA-N
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Description

“N-{2-[(isopropylamino)carbonyl]phenyl}-3-methyl-4-nitrobenzamide” is a complex organic compound. It is an amide derivative, similar to benzamide . The compound contains an isopropylamino group, a carbonyl group, a phenyl group, a methyl group, and a nitro group.


Synthesis Analysis

The synthesis of such compounds often involves the acylation of amines and phenols . Acylation is usually carried out by treating phenols or amines with carboxylic acid chlorides or anhydrides in the presence of an acid or base catalyst in a suitable organic solvent . A green and efficient method for the synthesis of amides and esters has been developed in the presence of hydrotalcite in water at room temperature .


Chemical Reactions Analysis

The compound, being an amide, can undergo various chemical reactions. The acylation of phenols and amines is a key reaction in organic transformations . The compound can also participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-{2-[(isopropylamino)carbonyl]phenyl}-3-methyl-4-nitrobenzamide” would depend on its exact molecular structure. Similar compounds like benzamide are off-white solids, slightly soluble in water, and soluble in many organic solvents .

Future Directions

The future directions for the study of “N-{2-[(isopropylamino)carbonyl]phenyl}-3-methyl-4-nitrobenzamide” could include further exploration of its synthesis methods, understanding its reactivity and mechanism of action, and studying its potential applications in various fields. The development of less expensive and environmentally benign reaction conditions is a major goal for organic synthesis .

Properties

IUPAC Name

3-methyl-4-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11(2)19-18(23)14-6-4-5-7-15(14)20-17(22)13-8-9-16(21(24)25)12(3)10-13/h4-11H,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNMOHMFLIDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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